![molecular formula C14H17NO4 B1377545 (3S,4R)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid CAS No. 1428243-71-3](/img/structure/B1377545.png)
(3S,4R)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
Overview
Description
“(3S,4R)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.28908 . It is used in diverse scientific research, offering potential applications in drug development, organic synthesis, and enzyme studies due to its unique molecular structure and reactivity.
Synthesis Analysis
A novel cascade reaction for the production of aldol adduct (3S,4R)-6-[(benzyloxycarbonyl)amino]-5,6-dideoxyhex-2-ulose, a precursor of D-fagomine, was studied . The strategy combines three enzymes in one pot: (i) horse liver alcohol dehydrogenase for the oxidation of N-Cbz-3-aminopropanol to the corresponding aldehyde, (ii) NADH oxidase for the regeneration of coenzyme NAD+, and (iii) D-fructose-6-phosphate aldolase from E. coli A129S variant for the aldol addition of dihydroxyacetone to N-Cbz-3-aminopropanal .Molecular Structure Analysis
The molecular structure of this compound is represented by the Smile Code: O=C([C@@H]1CN(C(OCC2=CC=CC=C2)=O)C[C@@H]1C)O . This structure is unique and contributes to the compound’s reactivity.Chemical Reactions Analysis
The compound is involved in a cascade reaction that combines the action of three enzymes in one pot . This reaction is part of the synthesis process of the compound and involves the oxidation of N-Cbz-3-aminopropanol to the corresponding aldehyde, the regeneration of coenzyme NAD+, and the aldol addition of dihydroxyacetone to N-Cbz-3-aminopropanal .Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.28908 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the search results .Scientific Research Applications
Poly(β-3-methylmalic acid) Synthesis
- A study detailed the preparation of a new degradable functional polyester with two stereogenic centers in the main chain, using racemic ((3S,4R)-(3R,4S))-3-methyl-4-benzyloxycarbonyl-2-oxetanone, derived from threo-((2S,3S)-(2R,3R))-3-methylaspartic acid as a chiral precursor (Cammas et al., 1994).
Asymmetric Synthesis Applications
- Research on the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide led to the first asymmetric syntheses of cis-(3S,4R)- and trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acids (Bunnage et al., 2004).
Large-Scale Preparation for Biologically Active Compounds
- (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, a derivative, was synthesized from L-aspartic acid on a large scale, demonstrating its utility in creating key chiral building blocks for the synthesis of biologically active compounds (Yoshida et al., 1996).
Organo-catalyzed Polymerization Research
- The molecule was used in the organo-catalyzed ring-opening polymerization of a derivative from glutamic acid. This research expands the range of polyesters available for various applications, showing its versatility in material science (Thillaye du Boullay et al., 2010).
Absolute Configuration Analysis
- X-ray diffraction studies have been conducted to determine the absolute configurations of related compounds, highlighting the importance of this molecule in stereochemical analyses (Peeters et al., 1994).
properties
IUPAC Name |
(3S,4R)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10-7-15(8-12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGSNKXBKDVHPM-CMPLNLGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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